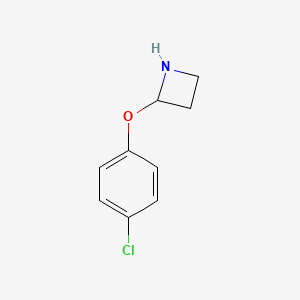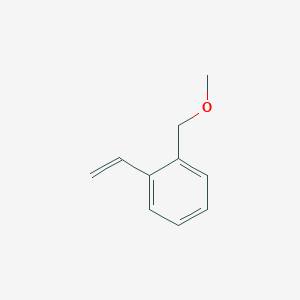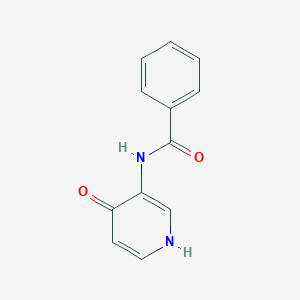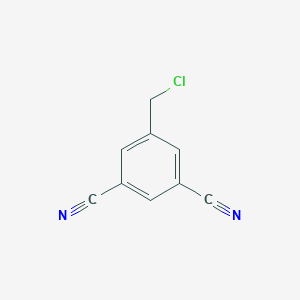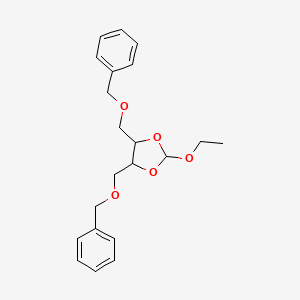
2-Ethoxy-4,5-bis(phenylmethoxymethyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-4,5-bis(phenylmethoxymethyl)-1,3-dioxolane is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dioxolane ring substituted with ethoxy and phenylmethoxymethyl groups, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4,5-bis(phenylmethoxymethyl)-1,3-dioxolane typically involves multi-step organic reactions. One common method includes the reaction of ethyl glycolate with benzyl chloride in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization reactions under acidic conditions to form the dioxolane ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-4,5-bis(phenylmethoxymethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Ethoxy-4,5-bis(phenylmethoxymethyl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-4,5-bis(phenylmethoxymethyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethoxy-4,5-bis(phenylmethoxy)-1,3-dioxolane
- 2-Ethoxy-4,5-bis(phenylmethoxymethyl)-1,3-dioxane
Uniqueness
2-Ethoxy-4,5-bis(phenylmethoxymethyl)-1,3-dioxolane is unique due to its specific substitution pattern and the presence of both ethoxy and phenylmethoxymethyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications.
Propriétés
Formule moléculaire |
C21H26O5 |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
2-ethoxy-4,5-bis(phenylmethoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C21H26O5/c1-2-24-21-25-19(15-22-13-17-9-5-3-6-10-17)20(26-21)16-23-14-18-11-7-4-8-12-18/h3-12,19-21H,2,13-16H2,1H3 |
Clé InChI |
KWFGLUNHRZUJEA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1OC(C(O1)COCC2=CC=CC=C2)COCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


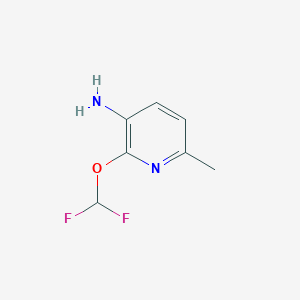
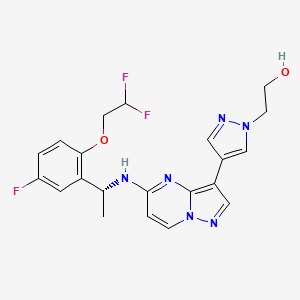
![tert-butyl (3aS,8bR)-4-amino-8-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13922563.png)
![Ethyl 5-{4-[(4-bromo-5-methyl-1H-pyrrole-2-carbonyl)amino]piperidin-1-yl}-[1,3,4]thiadiazole-2-carboxylate](/img/structure/B13922570.png)

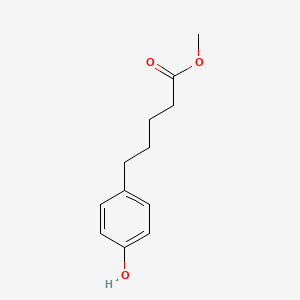
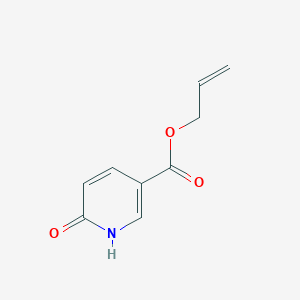


methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-4-yl]benzamide](/img/structure/B13922591.png)
